2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H3ClF6O2S. It is a sulfonyl chloride derivative characterized by the presence of trifluoromethyl groups and fluorine atoms on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorosulfonation of the corresponding trifluoromethyl-substituted benzene derivatives. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone.
Scientific Research Applications
2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Biology and Medicine: The compound can be used to synthesize biologically active molecules, including potential pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials, particularly those requiring fluorinated sulfonyl chloride functionalities.
Mechanism of Action
The mechanism by which 2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The presence of electron-withdrawing trifluoromethyl groups further enhances the electrophilicity, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride derivative with a single trifluoromethyl group.
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
2,4,5-Trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of multiple trifluoromethyl groups, which significantly influence its reactivity and chemical properties. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and high reactivity.
Properties
CAS No. |
2377-80-2 |
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Molecular Formula |
C8ClF9O2S |
Molecular Weight |
366.59 g/mol |
IUPAC Name |
2,4,5-trifluoro-3,6-bis(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8ClF9O2S/c9-21(19,20)6-2(8(16,17)18)4(11)3(10)1(5(6)12)7(13,14)15 |
InChI Key |
KJVHCNLIUFTVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)S(=O)(=O)Cl)C(F)(F)F)F)F)C(F)(F)F |
Origin of Product |
United States |
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